molecular formula C10H12O2 B1330552 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol CAS No. 20426-87-3

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol

Cat. No. B1330552
CAS RN: 20426-87-3
M. Wt: 164.2 g/mol
InChI Key: OJZWTYXMABCBFG-UHFFFAOYSA-N
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Description

The compound "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol" is a heterocyclic chemical structure that is part of a broader class of compounds with potential pharmacological applications. While the provided papers do not directly discuss this specific compound, they do provide insights into related structures and synthetic methods that could be relevant for its synthesis and analysis. For instance, the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives is mentioned, which shares a similar scaffold to the compound of interest .

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, as seen in the novel one-pot synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives using 2-aminophenols, Meldrum's acid, and isocyanides . Additionally, the Baylis-Hillman reaction has been utilized to create derivatives of dihydrobenzo[b]oxepine, which could potentially be adapted for the synthesis of "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol" . The solid-phase synthesis approach is another method that could be relevant, as it allows for the preparation of derivatives with variable substitution, which might be applicable to the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using spectroscopic methods and X-ray diffraction 10. For example, the reassignment of certain benzazepin-5-ols to tetrahydro-2,5-epoxy-1H-1-benzazepines was confirmed by single-crystal X-ray structure determination . Similarly, the molecular structure of benzimidazole-tethered oxazepine hybrids was confirmed to align well with X-ray structures and was further analyzed using DFT studies10. These techniques could be applied to "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol" to elucidate its structure.

Chemical Reactions Analysis

The chemical reactions involving the synthesis and modification of tetrahydrobenzo[b]oxepin derivatives are diverse. For instance, the synthesis of tetrahydrodibenzo[b,f]furo[2,3-d]oxepin derivatives as potential anxiolytic agents involves the introduction of substituents such as methyl groups on the tetrahydrofuran ring . The reductive cyclization of Baylis-Hillman derivatives has also been used to create novel oxazepinones . These reactions could provide insights into the types of chemical modifications that "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their synthesis and structural analysis. For example, the conformational analysis of dihydrobenzo[1,4]oxazepinones and tetrahydrobenzo[1,4]diazepin-5-ones through NMR suggests that these compounds favor a single conformation . The NLO properties of benzimidazole fused-1,4-oxazepines have been investigated, indicating potential applications in nonlinear optics10. These studies could inform the expected properties of "2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol," such as its conformational stability and potential applications.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride is a unique chemical offered by Sigma-Aldrich . It’s part of a collection of unique chemicals provided for early discovery researchers .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
    • Results or Outcomes : As this product is offered for early discovery research, the results or outcomes obtained from its use would depend on the specific experiments conducted by the researchers .
  • Scientific Field: Medicinal Chemistry

    • Application : Thiophene and its substituted derivatives, which are structurally similar to 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
    • Methods of Application : The methods of application or experimental procedures would depend on the specific therapeutic property being explored .
    • Results or Outcomes : Thiophene and its derivatives have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Scientific Field: Cancer Research

    • Application : The 2-(3’,4’,5’-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative, a compound structurally similar to 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol, has been identified as a new antiproliferative agent that inhibits cancer cell growth .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : This compound has been found to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .
  • Scientific Field: Medicinal Chemistry

    • Application : 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-amine hydrochloride is offered by Sigma-Aldrich . It’s part of a collection of unique chemicals provided for early discovery researchers .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
    • Results or Outcomes : As this product is offered for early discovery research, the results or outcomes obtained from its use would depend on the specific experiments conducted by the researchers .
  • Scientific Field: Medicinal Chemistry

    • Application : Thiophene and its substituted derivatives, which are structurally similar to 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
    • Methods of Application : The methods of application or experimental procedures would depend on the specific therapeutic property being explored .
    • Results or Outcomes : Thiophene and its derivatives have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Scientific Field: Cancer Research

    • Application : The 2-(3’,4’,5’-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative, a compound structurally similar to 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol, has been identified as a new antiproliferative agent that inhibits cancer cell growth .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : This compound has been found to inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .
  • Scientific Field: Medicinal Chemistry

    • Application : 4-Amino-3,4-dihydrobenzo[b]oxepin-5 (2H)-one hydrochloride is a unique chemical offered by Sigma-Aldrich . It’s part of a collection of unique chemicals provided for early discovery researchers .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
    • Results or Outcomes : As this product is offered for early discovery research, the results or outcomes obtained from its use would depend on the specific experiments conducted by the researchers .
  • Scientific Field: Medicinal Chemistry

    • Application : 4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5 (2H)-one hydrochloride is another unique chemical offered by Sigma-Aldrich . It’s also part of a collection of unique chemicals provided for early discovery researchers .
    • Methods of Application : The specific methods of application or experimental procedures for this compound are not provided .
    • Results or Outcomes : As this product is offered for early discovery research, the results or outcomes obtained from its use would depend on the specific experiments conducted by the researchers .
  • Scientific Field: Cancer Research

    • Application : Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate, a compound structurally similar to 2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol, has been identified as a new apoptosis-inducing agent for breast cancer .
    • Methods of Application : The specific methods of application or experimental procedures are not provided .
    • Results or Outcomes : This compound has been found to inhibit cancer cell growth .

Safety And Hazards

The safety and hazards of “2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol” are not well-documented. It is classified as a combustible solid .

properties

IUPAC Name

2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZWTYXMABCBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2OC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60311280
Record name 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol

CAS RN

20426-87-3
Record name 20426-87-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60311280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

121.9 g (0.752 mole) of 2,3-dihydro-1-benzoxepin-5(4H)-one are dissolved in 1,400 ml of methanol and, while stirring vigorously, 18.5 g (0.489 mole) of sodium borohydride are introduced in portions so that the temperature remains below 20° C. The mixture is subsequently stirred for 2 hours, most of the solvent is distilled off in vacuo, and the residue is taken up in ethyl acetate. The organic phase is washed with water, 1N potassium bisulfate solution, water and saturated sodium chloride solution and dried over sodium sulfate. The mixture is filtered, and the solvent is evaporated off in vacuo. The oil crystallizes after some time.
Quantity
121.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
3
Citations
E Rasolofonjatovo, O Provot, A Hamze… - European Journal of …, 2013 - Elsevier
A series of novel benzoxepins 6 was designed and prepared as rigid-isoCA-4 analogs according to a convergent strategy using the coupling of N-tosylhydrazones with aryl iodides …
Number of citations: 47 www.sciencedirect.com
M Rajesh, MKR Singam, S Puri… - The Journal of …, 2018 - ACS Publications
A syn-arylative nickelation followed by nucleophilic syn-selective cyclization of o-propargyloxy benzaldehydes is achieved toward the synthesis of chromanol skeletons with alkenyl …
Number of citations: 26 pubs.acs.org
A Rueda-Zubiaurre, S Yahiya, OJ Fischer… - Journal of medicinal …, 2019 - ACS Publications
Malaria is still a leading cause of mortality among children in the developing world, and despite the immense progress made in reducing the global burden, further efforts are needed if …
Number of citations: 13 pubs.acs.org

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